molecular formula C17H25N3OS B5110006 3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one

3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B5110006
M. Wt: 319.5 g/mol
InChI Key: LWALDMBZZDQNEW-UHFFFAOYSA-N
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Description

3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one is a chemical compound belonging to the class of thiohydantoins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of aniline with a suitable dibutyl-substituted isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibutyl groups and the aniline moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

3-anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-3-5-12-17(13-6-4-2)15(21)20(16(22)18-17)19-14-10-8-7-9-11-14/h7-11,19H,3-6,12-13H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWALDMBZZDQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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